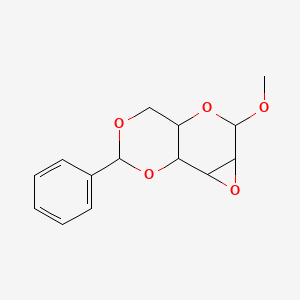

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Description

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a sugar epoxide derivative with a rigid bicyclic structure formed by a 4,6-O-benzylidene protecting group and a 2,3-epoxide ring. This compound is widely used in carbohydrate chemistry for regioselective ring-opening reactions to synthesize deoxy sugars, glycosides, and other functionalized derivatives . Key physical properties include a melting point of 114.26°C, slight water solubility, and a density of 1.32 g/cm³ . Its synthesis typically involves sulfonic ester cyclization or base-promoted epoxidation of vicinal diols, as demonstrated in methods using diethyl carbonate or N-tosylimidazole .

Properties

IUPAC Name |

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTCRHINASMQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941213 | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |

| Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC161077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The starting material, a hexopyranoside, undergoes protection of the hydroxyl groups at positions 4 and 6 using benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.

Formation of Epoxide: The protected intermediate is then treated with a base, such as sodium hydride, to induce the formation of the epoxide ring between positions 2 and 3.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can undergo various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

Major Products

Nucleophilic Substitution: Yields various substituted hexopyranosides depending on the nucleophile used.

Reduction: Produces the corresponding diol.

Oxidation: Results in the formation of ketones or carboxylic acids, depending on the conditions.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow for various modifications that enhance its reactivity and utility in synthetic pathways.

Chemical Reactions

The compound is known to undergo several key reactions:

- Oxirane Ring-Opening Reactions : The oxirane ring can be opened using reagents like diethylaluminum cyanide, leading to the formation of cyano derivatives.

- Substitution Reactions : It can react with ammonia to yield corresponding amines.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Biochemical Research

Reagent in Carbohydrate Chemistry

this compound is utilized as a biochemical reagent for studying carbohydrate chemistry and enzyme interactions. Its structural properties make it an ideal candidate for investigating carbohydrate-related biological processes.

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such therapeutic potentials.

- Epigenetic Modulation : Preliminary studies suggest it may influence gene expression or cellular processes through modulation of epigenetic markers .

Case Study 1: Synthesis of Cyano Derivatives

In a study focused on synthesizing cyano derivatives from this compound via oxirane ring-opening reactions using diethylaluminum cyanide, researchers successfully demonstrated the compound's ability to serve as a precursor for more complex molecules. The reaction conditions were optimized to achieve high yields of the desired products .

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were evaluated for their antimicrobial activity against various pathogens. The results indicated promising activity against specific bacterial strains, highlighting the therapeutic potential of this compound and its derivatives in combating infections .

Mechanism of Action

The compound exerts its effects primarily through its reactive epoxide ring and benzylidene acetal group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and formation of new bonds. The benzylidene acetal can be selectively reduced or oxidized, allowing for further functionalization. These reactive sites make the compound a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Configurational Differences

The reactivity and applications of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside derivatives depend on their stereochemistry and substitution patterns. Key analogs include:

- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside: Differs in the epoxide orientation (manno configuration), leading to distinct regioselectivity in nucleophilic attacks .

- Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-talopyranoside: Features a talo configuration, influencing hydrogen bonding and transition-state stabilization during reactions .

- Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside: The allo configuration favors 5H₀ half-chair conformation, directing nucleophilic attack to C-2 or C-3 based on steric and electronic factors .

Table 1: Comparative Overview of Key Derivatives

Reactivity and Mechanistic Insights

- Fürst-Plattner Rule Compliance: The trans-fused benzylidene group enforces a 5H₀ conformation, ensuring diaxial ring-opening in allo and manno derivatives. For example, cyanide attacks C-3 in the manno derivative, while methyllithium targets C-2 in the allo analog .

- Epoxide Stability : The talo derivative exhibits enhanced stability due to hydrogen bonding between the 4-OH and ring oxygen, favoring specific transition states .

- Contrasting Outcomes: Vicinal dimesylates (e.g., allo vs. manno) react differently with superoxide; the allo derivative forms epoxides, while the manno analog undergoes hydrolysis .

Biological Activity

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside (MABH) is a carbohydrate derivative with significant biological activity. This compound, characterized by its unique anhydro structure and various substituents, has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic effects. Below is a detailed examination of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

MABH has the molecular formula and a molecular weight of 264.27 g/mol. Its structure features a hexopyranoside backbone with benzylidene groups that enhance its solubility and reactivity. The absence of a water molecule in its anhydro form allows for unique interactions within biological systems.

1. Antimicrobial Activity

MABH has shown promising antimicrobial properties. Studies indicate that compounds with similar structures possess significant efficacy against various pathogens, suggesting that MABH may exhibit comparable effects. For instance, it has been detected in crude extracts that demonstrate antimicrobial activity against human pathogenic bacteria .

2. Anti-inflammatory Effects

Research has indicated that MABH might possess anti-inflammatory properties. Compounds structurally related to MABH have been reported to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

3. Epigenetic Modulation

MABH has been identified as a potential epigenetic modifier, influencing gene expression through the modulation of epigenetic markers. This property suggests its utility in developing therapeutic strategies for diseases where gene regulation is disrupted .

Synthesis Methods

The synthesis of MABH can be achieved through various methods, highlighting its versatility in organic synthesis:

- Method A : Synthesis via regioselective ring-opening reduction followed by alkylation.

- Method B : Utilizing protecting group strategies to achieve desired structural modifications.

These synthetic routes are crucial for producing MABH in sufficient quantities for biological testing and application development .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of MABH, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-α-D-glucopyranoside | C16H22O6 | Additional O-methyl groups enhancing solubility |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | C18H24O6 | Two benzyl groups providing increased stability |

| Methyl 2-O-benzyl-α-D-glucopyranoside | C13H16O5 | Simpler structure with potentially less bioactivity |

MABH stands out due to its specific anhydro structure and potential epigenetic effects, which may not be present in other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of MABH:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of MABH against a range of bacterial strains, demonstrating significant inhibition zones compared to control groups .

- Epigenetic Modulation Study : In vitro experiments showed that treatment with MABH altered the expression levels of key genes involved in inflammation and cellular stress responses, indicating its potential as an epigenetic therapeutic agent .

Q & A

Q. What is the role of the benzylidene group in Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside, and how does it influence reactivity?

The 4,6-O-benzylidene group acts as a protective moiety, selectively masking hydroxyl groups at C4 and C6 to prevent undesired side reactions during nucleophilic attacks or glycosylation. This protection stabilizes the pyranose ring and directs reactivity toward the 2,3-anhydro epoxide. For example, in ring-opening reactions, steric hindrance from the benzylidene group ensures regioselective attack at the less hindered C2 or C3 positions .

Q. How is this compound synthesized, and what are key intermediates?

A common synthetic route involves benzylidenation of a precursor sugar (e.g., D-glucal) with benzaldehyde dimethyl acetal under acidic catalysis, followed by epoxidation. Critical intermediates include 4,6-O-benzylidene-protected sugars, where the rigid trans-fused benzylidene ring enforces a specific chair conformation, facilitating subsequent stereocontrolled reactions .

Q. What mechanistic principles govern the ring-opening of the 2,3-anhydro epoxide in this compound?

The epoxide undergoes nucleophilic attack via a trans-diaxial opening mechanism, adhering to the Fürst-Plattner rule. For instance, with LiAlH4-AlCl3, hydride attack occurs at C3 (axial position), yielding C3-methylated derivatives. This stereoelectronic preference is confirmed by NMR and X-ray crystallography .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic ring-opening reactions be controlled or altered?

Regioselectivity depends on steric/electronic effects and reaction conditions. For example:

- Steric control : Bulky nucleophiles (e.g., tert-butoxide) favor attack at the less hindered C2.

- Electronic control : Electrophilic catalysts (e.g., AlCl3) polarize the epoxide, directing nucleophiles to the more electrophilic C3.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing selectivity. Contradictions in regioselectivity between studies (e.g., azide vs. hydride attacks) often arise from competing steric and electronic factors .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Discrepancies in stereochemistry (e.g., axial vs. equatorial products) can be addressed by:

- Conformational analysis : Locking the pyranose ring in a 5H₀ chair via the benzylidene group ensures trans-diaxial opening.

- Computational modeling : DFT calculations predict transition-state energies to rationalize unexpected stereoisomers.

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., C2 attack), while prolonged heating favors thermodynamic stability (e.g., C3 attack) .

Q. How does this compound compare to similar epoxides (e.g., manno- or allo-configured analogs) in glycosylation efficiency?

this compound exhibits distinct reactivity due to its allopyranoside configuration. For example:

- Manno-configured epoxides show faster ring-opening due to reduced steric hindrance at C2.

- Allo-configured derivatives require harsher conditions (e.g., elevated temps) but yield higher regioselectivity. Comparative studies using kinetic isotope effects (KIE) or Hammett plots can quantify these differences .

Q. What methods optimize reaction conditions for synthesizing 3-amino-3-deoxy derivatives?

Key optimizations include:

- Ammonolysis : Use of NH3/MeOH at −40°C minimizes side reactions (e.g., over-reduction).

- Catalysis : Lewis acids (e.g., Sc(OTf)3) accelerate epoxide activation while preserving stereochemistry.

- Workup protocols : Quenching with aqueous NH4Cl prevents decomposition of sensitive amino intermediates. Yields >80% are achievable with these adjustments, as validated by HPLC and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.